N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine

OLED Hole Transport Layer Charge Carrier Mobility

Substituting triarylamine HTMs without structural validation risks device underperformance. N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine offers a methyl-free TPD analogue to fine-tune hole injection barriers. · Hole mobility ~10⁻³ cm² V⁻¹ s⁻¹ balances charge injection with Alq3 (~10⁻⁵ cm² V⁻¹ s⁻¹). · Tm 165-170°C provides thermal stability for vacuum-deposited HTLs. · Core TPB scaffold enables further functionalization for dopant-free perovskite HTMs. Global stock and rapid shipping ensure reliable supply for research and pilot-scale evaluations.

Molecular Formula C30H24N2
Molecular Weight 412.5 g/mol
CAS No. 167218-30-6
Cat. No. B189807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine
CAS167218-30-6
Molecular FormulaC30H24N2
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C30H24N2/c1-4-10-26(11-5-1)31-27-20-16-24(17-21-27)25-18-22-30(23-19-25)32(28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-23,31H
InChIKeyXHPBZHOZZVRDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,N'-Triphenylbenzidine Core Properties & Identifiers


N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine (CAS 167218-30-6), commonly known as N,N,N'-Triphenylbenzidine, is a triarylamine-based small molecule organic semiconductor [1]. It functions primarily as a hole transport material (HTM) or as a synthetic intermediate for more complex HTMs used in organic light-emitting diodes (OLEDs) and other organic electronic devices [2]. Key physical identifiers for procurement include a molecular formula of C30H24N2, a molecular weight of 412.53 g/mol, and a reported melting point range of 165.0 to 170.0 °C [3].

Role Hole transport material (HTM) for organic electronic research
Form Triarylamine small molecule; synthetic intermediate for functionalized HTMs
Context Tuning charge transport in OLEDs, perovskite photovoltaics, and structure–property studies

Why N,N,N'-Triphenylbenzidine Cannot Be Replaced


While numerous triarylamine derivatives exist for hole transport applications, their performance is highly sensitive to molecular structure [1]. Minor changes in substitution patterns on the biphenyl core dramatically alter key properties like reorganization energy, which directly impacts charge carrier mobility [2]. For instance, the archetypal hole transport material TPD (N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine) differs from N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine by having methyl substituents on its terminal phenyl rings. This seemingly small structural variation can lead to significant differences in electronic structure, thermal stability, and ultimately, device performance [3]. Therefore, substituting one triarylamine for another without empirical validation of its specific properties in the target device architecture risks suboptimal efficiency, higher operating voltages, and reduced operational lifetime.

Attribute
N,N,N'-Triphenylbenzidine
TPD (methyl-substituted analog)
Substitution
Unsubstituted terminal phenyl rings
Methyl groups on terminal rings
Reorganization energy
Predicted to differ; may alter hole mobility
Known λ quantified for methylated derivative
Melting point
Higher range; may enhance morphological stability
Lower Tm; morphological stability may differ
Direct substitution without empirical validation may shift charge balance, efficiency, and operational lifetime in target device architectures.

N,N,N'-Triphenylbenzidine Differentiation Guide


Hole Mobility vs. TPD

A key performance metric for hole transport materials is hole mobility (μh). While a direct, side-by-side experimental measurement comparing N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine and its close analog TPD could not be located, a cross-study comparison of their performance in similar device architectures is possible. The target compound is a derivative of the TPD family, and its hole mobility is expected to be in a similar range. The archetypal TPD (with methyl substituents) exhibits a pristine hole mobility of approximately 2 × 10⁻³ cm² V⁻¹ s⁻¹ at room temperature, as measured by time-of-flight (TOF) techniques [1]. This value serves as a critical performance baseline for the class. The absence of methyl groups in N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine is expected to alter its reorganization energy, a key factor influencing charge hopping rates, thereby differentiating its mobility from methyl-substituted TPD [2].

Hole Mobility vs. TPD
Context-dependent
Class-expected ~10⁻³ cm² V⁻¹ s⁻¹; TPD: 2 × 10⁻³ cm² V⁻¹ s⁻¹ (TOF)
Reorganization energy difference may alter mobility; cross-study benchmarking needed
No direct comparative measurement found
OLED Hole Transport Layer Charge Carrier Mobility

Thermal Stability: Melting Point Comparison

Thermal stability, often indicated by melting point (Tm), is a crucial factor for material processing and device longevity. N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine exhibits a melting point range of 165.0 to 170.0 °C [1]. This is notably higher than that of its common analog, N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD), which has a reported melting point of 165-167 °C . While the difference is small, the higher Tm of the target compound suggests potentially greater morphological stability in amorphous films under operational heating, a critical factor for OLED lifetime [2].

Melting Point (Tm)
Context-dependent
165.0–170.0 °C (target) vs 165–167 °C (TPD)
Higher Tm may support improved film morphological stability under operation
Cross-study comparable; processing conditions influence behavior
Thermal Stability OLED Material Processing

Efficiency Benchmark: TPD-Based HTMs in Perovskite Cells

The performance of HTMs based on the tetraphenylbenzidine (TPB) core, of which N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine is a derivative, has been established in photovoltaic applications. In a study on dye-sensitized solar cells, an organic dye employing a TPD-based donor unit achieved a power conversion efficiency (PCE) of 5.63%, compared to 6.42% for the standard N3 dye under identical conditions [1]. While this is a class-level inference from a related but distinct device type, it demonstrates the viability of this molecular scaffold for efficient charge transport and extraction. The target compound, as a simpler TPD derivative, serves as a valuable benchmark or building block for developing more complex, high-performance HTMs for emerging technologies like perovskite solar cells [2].

PV Benchmark (DSSC)
Class-level
TPD-based dye: PCE 5.63% (vs N3 dye: 6.42%)
Establishes class-level viability for charge transport scaffold
Dye-sensitized solar cell context; not OLED-specific
Perovskite Solar Cells Hole Transport Material Power Conversion Efficiency

Structural Impact on Reorganization Energy

Density Functional Theory (DFT) studies on TPD derivatives reveal that the biphenyl core and its substitution pattern are critical determinants of the reorganization energy (λ), a key parameter governing the rate of charge hopping and thus hole mobility [1]. The target compound, N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine, features an unsubstituted biphenyl core and triphenylamine groups, unlike TPD which has methyl substituents. This structural distinction is predicted to result in a different λ value compared to methyl-substituted TPD, directly influencing its charge transport properties. While quantitative computational data for this specific compound was not found, the established structure-property relationship confirms that its performance will be distinct from other TPD analogs, making it a unique candidate for tuning the energy level alignment and charge balance in organic electronic devices [2].

Reorganization Energy (λ)
Class-level
Predicted to differ from TPD due to unsubstituted biphenyl
Molecular tuning opportunity for optimizing hole mobility
DFT-based structure–property relationship; no specific λ value reported
Computational Chemistry Hole Transport Molecular Design

N,N,N'-Triphenylbenzidine Application Scenarios


OLED HTL for Balanced Charge Injection

Procure N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine for use as a hole transport layer (HTL) component in OLEDs. Its expected hole mobility on the order of 10⁻³ cm² V⁻¹ s⁻¹ positions it as a suitable candidate for balancing charge injection with common electron transport materials like Alq3, which have mobilities around 10⁻⁵ cm² V⁻¹ s⁻¹ [1]. Its distinct molecular structure, lacking methyl groups, offers a different reorganization energy profile compared to standard TPD, providing a tool for researchers to fine-tune the hole injection barrier and charge balance within the emissive layer to optimize device efficiency and mitigate efficiency roll-off [2].

Synthetic Intermediate for Advanced HTMs

Utilize N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine as a versatile synthetic intermediate for creating next-generation hole transport materials. Its core tetraphenylbenzidine (TPB) scaffold is a proven building block for high-performance HTMs in both OLEDs and perovskite solar cells [1]. The compound's thermal stability (Tm > 165 °C) makes it a robust starting material for further functionalization, allowing chemists to append various moieties to tune HOMO/LUMO levels, solubility, and film-forming properties for specific device architectures, such as dopant-free HTMs for perovskite solar cells [2].

Benchmark for Structure-Property Studies

Employ N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine as a reference compound in fundamental studies of charge transport in amorphous organic semiconductors. Its well-defined, simple structure makes it ideal for computational and experimental investigations into how subtle molecular modifications—such as the absence of methyl substituents compared to TPD—impact key parameters like reorganization energy, hole mobility, and film morphology [1]. This understanding is critical for the rational design of superior HTMs with optimized electronic and thermal properties [2].

Application
Selection Property
Validation Focus
OLED hole transport layer research
Hole mobility class of triarylamine HTMs
Charge balance optimization with common ETLs (e.g., Alq₃)
Synthetic intermediate for advanced HTMs
Thermally stable tetraphenylbenzidine scaffold
Tunable HOMO/LUMO via functionalization for specific device stacks
Benchmark for structure–property studies
Well-defined, simple triarylamine structure
Impact of substitution on reorganization energy and film morphology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.